α-D-マンノース五酢酸

説明

Alpha-d-Mannose pentaacetate, also known as Alpha-d-Mannose pentaacetate, is a useful research compound. Its molecular formula is C16H22O11 and its molecular weight is 390.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality alpha-d-Mannose pentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-d-Mannose pentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Glycosylation Agent

One of the primary applications of alpha-D-mannose pentaacetate is as a glycosylation agent in organic synthesis. It serves as a precursor for the synthesis of various mannosides, which are crucial in the development of glycosylated pharmaceuticals.

- Synthesis of Mannosides : The compound is utilized in reactions to produce α-mannosylated products, which are important for creating glycosides with specific stereochemical configurations. For instance, it can be reacted with alcohols or phenols in the presence of Lewis acids to yield high-purity α-mannosides, which have applications as pharmaceutical agents due to their efficacy against selectin-mediated cell adhesion .

Medicinal Chemistry

Alpha-D-mannose pentaacetate plays a critical role in the design and synthesis of drugs targeting bacterial infections and inflammatory diseases.

- Selectin Antagonists : The compound has been used to synthesize novel inhibitors that target selectins, which are involved in leukocyte recruitment during inflammatory responses. These inhibitors demonstrate potential in treating conditions like acute and chronic urinary tract infections (UTIs) by preventing bacterial adhesion .

- Antivirulence Agents : Research has demonstrated that mannosides derived from alpha-D-mannose pentaacetate can serve as antivirulence agents against uropathogenic Escherichia coli (UPEC). These compounds inhibit the binding of bacteria to host cells, thereby reducing infection severity without exerting direct antibacterial effects .

Vaccine Development

Mannosylation techniques utilizing alpha-D-mannose pentaacetate have been explored for enhancing vaccine efficacy.

- Targeting Immune Responses : Mannosylated lipoproteins have been developed as model vaccines that effectively target immune cells. The incorporation of mannoside structures enhances the delivery and presentation of antigens to dendritic cells, potentially improving vaccine responses against various pathogens .

Case Study 1: Synthesis of FimH Antagonists

In a study focused on developing small-molecule antagonists for FimH, a lectin critical for UPEC adhesion, alpha-D-mannose pentaacetate was used to create a series of α-D-mannoside derivatives. These compounds exhibited high binding affinities to FimH, demonstrating their potential as therapeutic agents against UTIs .

Case Study 2: Prodrug Development

Research into prodrugs derived from mannosides aimed at improving oral bioavailability highlighted the utility of alpha-D-mannose pentaacetate. Prodrugs such as tetraacetate have shown promise in enhancing the pharmacokinetic profiles of mannosides, making them more viable for clinical applications .

Comparative Data on Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Glycosylation | Used as a precursor for synthesizing α-mannosides | High yield and stereospecificity achieved |

| Medicinal Chemistry | Development of selectin antagonists | Effective against inflammatory diseases |

| Vaccine Development | Enhances antigen delivery via mannosylation | Improved immune responses observed |

| Prodrug Development | Increases bioavailability and half-life | Promising results in pharmacokinetic studies |

作用機序

Mode of Action

The mode of action of Alpha-d-Mannose pentaacetate is primarily through glycosylation . Glycosylation is a process where a carbohydrate is attached to a target molecule, which can alter the function or properties of that molecule. This compound has been used in studies to assess novel synthetic inhibitors of selectin-mediated cell adhesion . It has also been used to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C−H insertion .

Biochemical Pathways

Alpha-d-Mannose pentaacetate is involved in several biochemical pathways. According to KEGG COMPOUND, it is involved in fructose and mannose metabolism, galactose metabolism, amino sugar and nucleotide sugar metabolism, and biosynthesis of nucleotide sugars . These pathways play crucial roles in various biological processes, including energy production, cellular communication, and the synthesis of important biomolecules.

Result of Action

The molecular and cellular effects of Alpha-d-Mannose pentaacetate’s action are largely dependent on the specific biochemical pathways it influences. For instance, its role in glycosylation can impact cell adhesion, which is crucial for many biological processes, including immune response and inflammation .

生化学分析

Biochemical Properties

Alpha-d-Mannose pentaacetate plays a role in biochemical reactions, particularly in glycosylation processes . It has been used in studies to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C−H insertion

Cellular Effects

The available literature does not provide specific information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in glycosylation processes

Dosage Effects in Animal Models

The available literature does not provide information on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .

Metabolic Pathways

Alpha-d-Mannose pentaacetate is likely involved in mannose metabolic pathways

Transport and Distribution

The available literature does not provide information on any transporters or binding proteins it interacts with, or any effects on its localization or accumulation .

生物活性

α-D-Mannose pentaacetate is a derivative of mannose, a sugar that plays a critical role in various biological processes, particularly in cell adhesion and immune response. This compound has garnered attention for its potential biological activities, including its ability to interact with specific proteins and influence cellular functions.

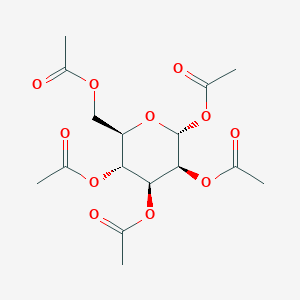

Chemical Structure

The chemical formula for α-D-mannose pentaacetate is CHO, and it consists of five acetyl groups attached to the hydroxyl groups of mannose. This modification enhances its solubility and reactivity, making it a useful reagent in biochemical research.

1. Interaction with FimH

α-D-Mannose pentaacetate has been studied for its role as an antagonist to the FimH protein, which is involved in the adhesion of uropathogenic E. coli (UPEC) to host cells. The binding affinity of various mannosides, including α-D-mannose derivatives, to FimH has been characterized using quantitative binding assays. Notably, α-D-mannosides exhibit high affinity for FimH due to specific interactions between the mannose ring and the binding pocket of the lectin .

Table 1: Binding Affinities of Mannosides to FimH

| Compound | Binding Affinity (nM) |

|---|---|

| α-D-Mannose | 150 |

| α-D-Butylmannoside | 370 |

| α-D-Mannose Pentaacetate | TBD |

Note: TBD indicates values that require further investigation.

2. Glycosylation Reactions

In synthetic organic chemistry, α-D-mannose pentaacetate serves as a glycosylation donor in the synthesis of glycosides and glycoconjugates. Its acetylated form facilitates the transfer of mannose moieties to various acceptors, enhancing the development of carbohydrate-based therapeutics .

3. Immunological Applications

Recent studies have indicated that mannosylated compounds can enhance immune responses by targeting specific receptors on immune cells. For instance, mannosylated lipopetides have been shown to improve antigen delivery to dendritic cells, leading to enhanced activation of T-cells . This suggests that α-D-mannose pentaacetate could be utilized in vaccine development or as an adjuvant.

Case Study 1: Inhibition of Selectin-Mediated Cell Adhesion

A study explored the use of α-D-mannose pentaacetate in developing synthetic inhibitors of selectin-mediated cell adhesion. The results demonstrated that compounds derived from α-D-mannose pentaacetate effectively reduced leukocyte adhesion under flow conditions, highlighting its potential in treating inflammatory diseases .

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-OWYFMNJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313184 | |

| Record name | α-D-Mannose pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-65-9 | |

| Record name | α-D-Mannose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Mannose pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Mannopyranose, 1,2,3,4,6-pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does α-D-Mannose pentaacetate exhibit any biological activity?

A1: Yes, research suggests that α-D-Mannose pentaacetate can enhance the cytotoxic activity of natural killer (NK) and lymphokine-activated killer (LAK) cells against human cytomegalovirus (HCMV)-infected cells. [] This enhancement was observed in the presence of 500 ng/ml of α-D-Mannose pentaacetate. [] The mechanism involves interaction with a receptor expressed on both effector and target cells. []

Q2: Is the cytotoxic activity of α-D-Mannose pentaacetate specific?

A2: Studies indicate a level of specificity in the interaction of α-D-Mannose pentaacetate with cells. Pre-incubation of CD56+ effector cells with 60% deacetylated D-mannose pentaacetate inhibited the enhancement of NK and LAK cytotoxicity against HCMV-infected cells. [] This suggests a specific receptor-mediated interaction is involved in its mechanism of action.

Q3: What is known about the taste of α-D-Mannose pentaacetate?

A3: Interestingly, while D-mannose itself has a sweet taste, its pentaacetate ester, including the α-anomer, exhibits a bitter taste. [] This difference in taste perception suggests a potential role of the ester groups in interacting with taste receptors.

Q4: Are there any studies comparing the reactivity of α-D-Mannose pentaacetate to other sugar acetates?

A4: Research has compared the reactivity of α-D-Mannose pentaacetate to its D-glucose counterparts. In a study using stannic trichloride acetate in chloroform, α-D-Mannose pentaacetate showed a rate of acetate exchange seven times faster than the β-anomer but eight times slower than 1,2-trans-β-D-glucose pentaacetate. [] This difference in reactivity highlights the influence of stereochemistry on the chemical behavior of these sugar acetates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。